molecular formula C61H107N3O20 B071877 Malolactomycin D CAS No. 189759-06-6

Malolactomycin D

Cat. No. B071877
M. Wt: 1202.5 g/mol
InChI Key: PQURQOOZPVJPIM-RSKOTYHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Malolactomycin D is a natural product isolated from the Streptomyces species. It belongs to the macrolide family of antibiotics and exhibits potent antibacterial activity against a wide range of Gram-positive bacteria. Malolactomycin D has a unique chemical structure that makes it a promising candidate for the development of new antibiotics.

Scientific Research Applications

Anti-Cancer Potential

Malolactomycin D has been identified as a potent inhibitor of transcription controlled by the Ras responsive element. This compound selectively inhibits the transcription from the Ras-responsive element, leading to a reduction in the anchorage-independent growth of Ras-transformed NIH3T3 cells. It also suppresses the expression of matrix metalloproteinases MMP-1 and MMP-9, which play crucial roles in metastasis and tumor microenvironment maintenance. Malolactomycin D inhibits the activation of p38 MAP kinase and Jun N-terminal-kinase (JNK), contributing to its anti-tumorigenesis abilities (Futamura et al., 2001).

References

properties

CAS RN

189759-06-6

Product Name

Malolactomycin D

Molecular Formula

C61H107N3O20

Molecular Weight

1202.5 g/mol

IUPAC Name

3-[[17-[(E)-10-(diaminomethylideneamino)-4-methyldec-4-en-2-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]-3-oxopropanoic acid

InChI

InChI=1S/C61H107N3O20/c1-33(16-12-10-11-15-23-64-60(62)63)24-37(5)57-36(4)17-13-14-18-46(67)38(6)49(70)27-43(66)25-42(65)26-44(82-55(77)31-54(75)76)28-45-29-52(73)58(79)61(81,84-45)32-53(74)34(2)19-21-47(68)39(7)50(71)30-51(72)40(8)48(69)22-20-35(3)56(78)41(9)59(80)83-57/h13-14,16-18,20,34,36-53,56-58,65-74,78-79,81H,10-12,15,19,21-32H2,1-9H3,(H,75,76)(H4,62,63,64)/b17-13?,18-14?,33-16+,35-20?

InChI Key

PQURQOOZPVJPIM-RSKOTYHHSA-N

Isomeric SMILES

CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)C/C(=C/CCCCCN=C(N)N)/C)C)O)C)O)C)O)O)C)O

SMILES

CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)CC(=CCCCCCN=C(N)N)C)C)O)C)O)C)O)O)C)O

Canonical SMILES

CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)CC(=CCCCCCN=C(N)N)C)C)O)C)O)C)O)O)C)O

synonyms

Malolactomycin D

Origin of Product

United States

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